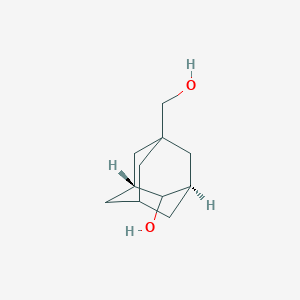

(1R,3R)-5-(hydroxymethyl)adamantan-2-ol

Description

Significance of the Adamantane (B196018) Framework in Organic Chemistry

The adamantane molecule, with its formula C₁₀H₁₆, is the simplest diamondoid, possessing a cage-like structure composed of three fused cyclohexane (B81311) rings in the chair conformation. nih.gov This arrangement is not only rigid and virtually stress-free but also highly symmetrical (Td symmetry group), which imparts unique physical and chemical properties. nih.gov

In organic chemistry and drug discovery, the adamantane framework is prized for several key attributes:

Rigid Scaffold : Its conformational rigidity makes it an excellent molecular anchor or scaffold. nih.gov By attaching functional groups to this unreactive and predictable core, chemists can control their spatial orientation with high precision. This is crucial for designing molecules that fit into specific biological targets like receptor binding sites. nih.gov

Lipophilicity : The bulky, hydrocarbon nature of adamantane provides significant lipophilicity. mdpi.com Incorporating this moiety into drug candidates can enhance their ability to cross cell membranes and improve pharmacokinetic profiles, such as distribution and metabolic stability. nih.gov The cage structure can also shield adjacent functional groups from metabolic degradation. nih.gov

Pharmacophore : The adamantane cage itself is a key component in several successful drugs. nih.govuni-giessen.de For instance, amantadine (B194251) and rimantadine (B1662185) are antiviral drugs effective against Influenza A, while memantine (B1676192) is used in the treatment of Alzheimer's disease. nih.govnih.gov In these cases, the adamantane group is not just a passive scaffold but an active participant in the molecule's pharmacological effect.

Building Block in Materials Science : Beyond medicine, adamantane derivatives are used to create novel polymers, molecular crystals, and nanomaterials. nih.govmdpi.com Their thermal stability and defined structure are advantageous in developing materials for applications like specialized coatings and molecular self-assembly. mdpi.comdigitellinc.com

| Property | Description | Significance |

|---|---|---|

| Structure | Tricyclo[3.3.1.1³⁷]decane; the smallest diamondoid cage. nih.gov | Provides a rigid, stress-free, and three-dimensional structure. nih.gov |

| Symmetry | High Td point group symmetry in its unsubstituted form. nih.gov | Leads to simplified NMR spectra and predictable substitution patterns. |

| Lipophilicity | Highly soluble in nonpolar solvents and hydrophobic in nature. mdpi.com | Enhances membrane permeability and metabolic stability in drug design. nih.gov |

| Reactivity | Relatively inert hydrocarbon cage with functionalization typically occurring at bridgehead (tertiary C-H) or bridge (secondary C-H) positions. nih.gov | Acts as a stable core for attaching various functional groups. nih.gov |

Overview of Stereochemical Complexity in Adamantane Systems

While unsubstituted adamantane is achiral due to its high symmetry, the introduction of substituents can create complex stereochemical landscapes. The chirality of a substituted adamantane depends on the number, nature, and position of the functional groups.

Specifically, 1,2-disubstituted adamantane derivatives, where two substituents are placed on adjacent carbon atoms (one bridgehead and one bridge), are inherently chiral. mdpi.com This gives rise to enantiomers, which are non-superimposable mirror images that can exhibit different biological activities or physical properties. The synthesis of enantiomerically pure adamantane compounds is therefore a significant goal in modern organic chemistry, particularly for pharmaceutical applications where a single enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even detrimental. mdpi.comrsc.org

The stereoselective synthesis of such chiral adamantanes is a formidable challenge. It requires sophisticated synthetic strategies to control the three-dimensional arrangement of atoms during the reaction. rsc.org Research in this area focuses on developing new catalytic methods and leveraging chiral auxiliaries to produce specific stereoisomers, such as the (1R,3R) configuration seen in the title compound. mdpi.comrsc.org

Research Landscape for Highly Functionalized Adamantane Compounds

The field of adamantane chemistry is continually expanding, with a strong focus on the synthesis and application of highly functionalized derivatives. There is growing interest in creating polyfunctional adamantanes, where multiple functional groups are precisely installed on the cage. nih.gov This allows for the development of multifunctional molecules, such as multivalent binders for cell surface receptors or complex scaffolds for supramolecular assembly. nih.govdigitellinc.com

Modern synthetic methods have moved beyond simple functionalization at the most reactive bridgehead positions. Researchers are developing techniques for the direct and selective functionalization of the stronger C-H bonds at the methylene (B1212753) bridges, as well as methods to construct the adamantane framework itself from simpler precursors to install functionality from the ground up. mdpi.comuni-giessen.de These advancements provide access to a wider array of adamantane building blocks that were previously unavailable.

The compound (1R,3R)-5-(hydroxymethyl)adamantan-2-ol is a prime example of a highly functionalized adamantane. It possesses:

Polyfunctionality : It has two different oxygen-containing functional groups, a primary alcohol (-CH₂OH) and a secondary alcohol (-OH).

Defined Stereochemistry : The (1R,3R) designation indicates a specific, enantiomerically pure configuration.

1,2-Substitution Pattern : The functional groups are located on adjacent carbons, making it a chiral molecule.

While detailed research on this specific compound is not widely published, its structure places it at the cutting edge of adamantane chemistry. It serves as a potential chiral building block for synthesizing more complex, biologically active molecules or advanced materials. Its existence points to the success of modern stereoselective synthesis methods in creating intricate adamantane derivatives.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | bldpharm.comachemblock.com |

| CAS Number | 1338245-58-1 | bldpharm.comachemblock.com |

| Molecular Formula | C₁₁H₁₈O₂ | achemblock.com |

| Molecular Weight | 182.26 g/mol | achemblock.com |

| SMILES | OCC1(C2)C[C@]3([H])C(O)[C@]2([H])CCC1C3 | bldpharm.com |

Retrosynthetic Analysis of the Adamantane Core with Hydroxyl and Hydroxymethyl Functionalities

A logical retrosynthetic analysis of this compound suggests that the two hydroxyl groups can be derived from different functionalities. The secondary alcohol at the C2 position can be obtained via a stereoselective reduction of a corresponding ketone, adamantan-2-one. This disconnection is a common and effective strategy in the synthesis of chiral alcohols. wikipedia.org The primary alcohol of the hydroxymethyl group at the C5 bridgehead position can be formed by the reduction of a carboxylic acid or its ester derivative.

This leads to a key intermediate, 5-(alkoxycarbonyl)adamantan-2-one or 5-carboxyadamantan-2-one . This intermediate contains the core adamantane skeleton with functionalities at the desired positions, setting the stage for the crucial stereoselective reduction and final functional group manipulation. Further disconnection of this keto-ester intermediate involves either the construction of the adamantane cage from simpler bicyclic or acyclic precursors or the direct functionalization of a pre-existing adamantane scaffold.

Precursor Synthesis Strategies

The synthesis of the key adamantanone precursors can be approached through two primary strategies: modification of an existing adamantane structure or building the functionalized cage from the ground up.

Adamantanone is a readily available starting material that can be functionalized to introduce the required substituent at the C5 position. The bridgehead positions of adamantane are known to be reactive towards electrophilic substitution and radical reactions. nih.gov A plausible route to the key keto-acid intermediate would involve the carboxylation of adamantan-2-one at the C5 position. While direct C-H functionalization at a specific bridgehead of an already substituted adamantane can be challenging, multi-step sequences are often employed.

For instance, adamantane can be brominated at the bridgehead positions. A sequence involving the bromination of adamantan-2-one followed by conversion to a carboxylic acid derivative could furnish the desired precursor. The functionalization of the adamantane skeleton is a well-established field, providing various methods for introducing functional groups at its tertiary positions. nih.gov

Constructing the adamantane core from simpler, more flexible precursors offers an alternative and often more versatile approach to densely substituted derivatives. mdpi.com Derivatives of bicyclo[3.3.1]nonane are the most common and effective precursors for building the adamantane framework. mdpi.comrsc.org This strategy allows for the incorporation of functional groups at specific positions of the bicyclic system, which then translate to defined locations on the final adamantane cage upon cyclization.

For example, a suitably substituted bicyclo[3.3.1]nonane, such as one derived from Meerwein's ester, can undergo an intramolecular cyclization to form the adamantane core. rsc.org The synthesis of highly functionalized adamantanones from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one has been demonstrated, where an acid-catalyzed cyclization forms the cage and allows for the trapping of the resulting adamantyl cation with various nucleophiles. escholarship.orgescholarship.org This approach could be adapted to install the required carbonyl and carboxyl functionalities for the synthesis of the target molecule.

| Precursor Type | Synthetic Approach | Key Transformation | Reference |

| Bicyclo[3.3.1]nonane-derived diolefin | Ring closure | Intramolecular cyclization | mdpi.com |

| Functionalized cyclohexanone enol ether | Effenberger-type cyclization | Reaction with malonyl dichloride | rsc.org |

| 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one | Acid-catalyzed cyclization | Trapping of adamantyl cation | escholarship.orgescholarship.org |

Stereocontrol and Diastereoselective Approaches in Adamantane Functionalization

Achieving the specific (1R,3R) stereochemistry of the target molecule is the most critical aspect of the synthesis. This requires controlling the facial selectivity of the reduction of the prochiral ketone in the key intermediate. Both chiral auxiliary-mediated methods and asymmetric catalysis represent viable strategies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the C5-carboxyl group of the keto-acid precursor. This chiral moiety would then direct the reduction of the C2-ketone.

For example, the carboxylic acid could be converted to an amide using a chiral amine like pseudoephedrine or an ester of a chiral alcohol. More commonly, the substrate could be attached to an Evans oxazolidinone auxiliary. wikipedia.org The bulky, stereodefined environment created by the auxiliary would block one face of the adamantanone, forcing the reducing agent to attack from the less hindered face, thereby establishing the desired stereocenter at C2. After the diastereoselective reduction, the auxiliary can be cleaved to reveal the hydroxymethyl group and the chiral diol.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Reduction | Steric hindrance directs incoming reagent | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Chelation control and steric hindrance | wikipedia.org |

Asymmetric Catalysis in Adamantane Chemistry

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters. The enantioselective reduction of ketones is a highly developed field, providing powerful tools for the synthesis of chiral alcohols. wikipedia.org This strategy would involve the direct reduction of the prochiral 5-(hydroxymethyl)adamantan-2-one (after reduction of the C5-carboxyl group) using a chiral catalyst and a stoichiometric reducing agent.

Prominent methods for the asymmetric reduction of ketones include:

Corey-Bakshi-Shibata (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst with borane as the reducing agent. The catalyst coordinates to the carbonyl oxygen, activating it for reduction while the chiral framework directs the borane to one face of the ketone, leading to high enantioselectivity. mdpi.com

Asymmetric Transfer Hydrogenation : This technique often employs chiral ruthenium or rhodium complexes as catalysts with hydrogen sources like isopropanol or formic acid. These systems are highly effective for the reduction of a wide range of ketones to chiral alcohols with excellent enantiomeric excess. sigmaaldrich.com

Studies on the reduction of 5-substituted adamantanones have shown that the substituent at the C5 position can significantly influence the stereoselectivity of the reduction, indicating that these catalytic systems would be sensitive to the substrate's structure. acs.orgacs.org

Table 3: Examples of Asymmetric Ketone Reduction

| Substrate Type | Catalyst System | Reductant | Typical Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Aryl Alkyl Ketones | Oxazaborolidine (CBS) | BH₃ | >90% | mdpi.com |

| Acetophenone Derivatives | Ru-Peptide Complex | 2-Propanol | >95% | sigmaaldrich.com |

An exploration of the synthetic pathways toward the polysubstituted adamantane derivative, this compound, reveals a landscape of sophisticated chemical strategies. The rigid, cage-like structure of adamantane presents unique challenges and opportunities for chemists, necessitating the development of highly selective and efficient methodologies to achieve specific substitution patterns. This article delves into the key synthetic approaches for introducing hydroxyl and hydroxymethyl groups onto the adamantane scaffold, including targeted C-H bond activation and multidirectional synthesis strategies.

Properties

IUPAC Name |

(1R,3R)-5-(hydroxymethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9-,10?,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKVFUSYUBUOM-QHZLJDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H](C2O)CC1C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1r,3r 5 Hydroxymethyl Adamantan 2 Ol

Reactions of the Hydroxyl Groups

The secondary hydroxyl group at the C-2 position and the primary hydroxyl group of the hydroxymethyl substituent at C-5 exhibit differential reactivity, which can be exploited for selective transformations.

The oxidation of alcohols is a fundamental transformation in organic synthesis. In (1R,3R)-5-(hydroxymethyl)adamantan-2-ol, the secondary alcohol at the C-2 position can be oxidized to a ketone. The oxidation of secondary alcohols to ketones is a common reaction. libretexts.org For adamantane (B196018) derivatives specifically, the oxidation of a secondary alcohol at the C-2 position to form a ketone, adamantanone, is a known transformation. researchgate.net

Various oxidizing agents can be employed for this purpose. While strong oxidants like chromic acid are effective, milder and more selective reagents are often preferred to avoid over-oxidation or side reactions, especially given the presence of a primary alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones. masterorganicchemistry.com

Ruthenium-based catalysts have also been shown to be effective for the selective oxidation of secondary alcohols in the presence of primary alcohols. nih.gov For instance, a ruthenium complex can preferentially oxidize a secondary alcohol to a ketone while leaving the primary alcohol largely unreacted. nih.gov This selectivity is often attributed to a combination of electronic and steric factors. nih.gov

The product of the selective oxidation of the secondary hydroxyl group in this compound would be (1R)-5-(hydroxymethyl)adamantan-2-one. Characterization of this product would typically involve spectroscopic methods. In the infrared (IR) spectrum, the disappearance of the secondary alcohol O-H stretch and the appearance of a strong carbonyl (C=O) stretching vibration around 1700-1725 cm⁻¹ would be indicative of the ketone formation. In ¹³C NMR spectroscopy, the signal corresponding to the carbon bearing the secondary hydroxyl group would shift downfield into the characteristic range for a ketone carbonyl carbon (typically >200 ppm).

| Reaction | Reagent/Conditions | Product | Key Characterization Features |

| Selective Oxidation of Secondary Alcohol | PCC, CH₂Cl₂ | (1R)-5-(hydroxymethyl)adamantan-2-one | IR: C=O stretch at ~1715 cm⁻¹; ¹³C NMR: Signal >200 ppm |

| Selective Oxidation of Secondary Alcohol | Dess-Martin Periodinane, CH₂Cl₂ | (1R)-5-(hydroxymethyl)adamantan-2-one | IR: C=O stretch at ~1715 cm⁻¹; ¹³C NMR: Signal >200 ppm |

| Catalytic Oxidation | Ru-based catalyst, Acetone | (1R)-5-(hydroxymethyl)adamantan-2-one | Selective for secondary alcohol oxidation nih.gov |

Both the primary and secondary hydroxyl groups of this compound can undergo esterification and etherification reactions. The relative reactivity of the primary versus the secondary alcohol often allows for selective functionalization.

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride (B1165640). nih.govyoutube.com In general, primary alcohols are more reactive towards esterification than secondary alcohols due to reduced steric hindrance. quora.com This difference in reactivity can be exploited to selectively acylate the primary hydroxymethyl group.

For instance, reaction with one equivalent of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine (B92270) at low temperatures would be expected to predominantly yield (1R,3R)-2-hydroxy-adamantan-5-ylmethyl acetate. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters from alcohols and carboxylic acids and could also be employed. nih.gov

Etherification: Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Similar to esterification, the primary hydroxyl group is generally more reactive. Selective etherification of the primary hydroxyl group can be achieved by using a stoichiometric amount of a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent.

| Reaction Type | Reagents | Expected Major Product |

| Selective Esterification | Acetic anhydride (1 eq.), Pyridine | (1R,3R)-2-hydroxy-adamantan-5-ylmethyl acetate |

| Exhaustive Esterification | Acetic anhydride (excess), Pyridine | (1R,3R)-2-acetoxy-adamantan-5-ylmethyl acetate |

| Selective Etherification | NaH (1 eq.), CH₃I | (1R,3R)-5-(methoxymethyl)adamantan-2-ol |

| Exhaustive Etherification | NaH (excess), CH₃I (excess) | (1R,3R)-2-methoxy-5-(methoxymethyl)adamantane |

Nucleophilic substitution of the hydroxyl group itself is generally difficult as hydroxide (B78521) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

The secondary hydroxyl group at C-2 can be converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate. This tosylate can then be displaced by a nucleophile. However, nucleophilic substitution at a secondary carbon on the adamantane skeleton can be sterically hindered and may proceed via an Sₙ1-like mechanism involving a carbocation intermediate, potentially leading to rearrangements. It is known that adamantane systems readily form stable carbocations at bridgehead positions. nih.gov While the C-2 position is not a bridgehead, the formation of a carbocation at this position is a key step in some adamantane rearrangements. researchgate.net

Reactions of the Hydroxymethyl Group

The primary hydroxyl group of the hydroxymethyl substituent offers different reactivity compared to the secondary hydroxyl group on the adamantane core.

The primary hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. libretexts.org The choice of oxidizing agent and reaction conditions determines the oxidation state of the product.

Mild oxidizing agents, such as those used in the Swern or Dess-Martin oxidation, are effective for the conversion of primary alcohols to aldehydes. masterorganicchemistry.com For example, treatment with Dess-Martin periodinane would be expected to yield (1R,3R)-2-hydroxyadamantane-5-carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), will typically oxidize a primary alcohol directly to a carboxylic acid. This would result in the formation of (1R,3R)-2-hydroxyadamantane-5-carboxylic acid. The selective oxidation of a primary alcohol in the presence of a secondary alcohol can be challenging but is achievable under specific conditions. researchgate.net Some methods, like using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant, are known for their selectivity in oxidizing primary alcohols. researchgate.net

| Target Product | Reagent/Conditions | Expected Product Name |

| Aldehyde | Dess-Martin Periodinane | (1R,3R)-2-hydroxyadamantane-5-carbaldehyde |

| Aldehyde | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | (1R,3R)-2-hydroxyadamantane-5-carbaldehyde |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | (1R,3R)-2-hydroxyadamantane-5-carboxylic acid |

| Carboxylic Acid | KMnO₄, basic conditions, then acid workup | (1R,3R)-2-hydroxyadamantane-5-carboxylic acid |

The term "reduction" in the context of the hydroxymethyl group typically refers to the deoxygenation of the alcohol to a methyl group. This is a challenging transformation that requires harsh conditions. A common method is the Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or thiocarbamate, followed by treatment with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride or a silane). This would convert the hydroxymethyl group to a methyl group, yielding (1R,3R)-5-methyladamantan-2-ol.

Derivatization via the Primary Alcohol Functionality

The presence of two distinct hydroxyl groups—one primary and one secondary—in this compound allows for selective reactions. The primary alcohol is generally more sterically accessible and nucleophilic than the secondary alcohol at the C2 position, enabling a degree of chemoselectivity in its derivatization.

Common transformations targeting the primary alcohol include oxidation, esterification, and etherification. The choice of reagents and reaction conditions is critical to achieve selectivity and prevent reactions at the secondary alcohol or the adamantane cage.

Oxidation: Mild oxidizing agents can selectively convert the primary hydroxymethyl group into an aldehyde or a carboxylic acid. For instance, reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for the controlled oxidation to the aldehyde. Stronger oxidizing agents, such as potassium permanganate or chromium trioxide under acidic conditions, can lead to the formation of the corresponding carboxylic acid, 3-hydroxyadamantane-1-carboxylic acid.

Esterification: The primary alcohol can be selectively esterified using various methods. Acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) at controlled temperatures typically favors reaction at the primary position. For more sensitive substrates or to improve yields, coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction with carboxylic acids.

Derivatization for Analysis: To enhance detection in analytical techniques like mass spectrometry, alcohols are often derivatized. nih.gov A method for the dansylation of unactivated alcohols using dansyl chloride in the presence of DMAP and N,N-diisopropylethylamine has been developed, significantly increasing mass spectral sensitivity in ESI positive ion mode. nih.gov Similarly, derivatization with benzoyl chloride can be used for the analysis of alcohol-containing metabolites. nih.gov These methods are applicable to the primary alcohol of this compound to facilitate its characterization and quantification in complex mixtures.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | |

| Esterification | Acyl chloride, Pyridine | Ester | |

| Analytical Derivatization | Dansyl chloride, DMAP | Dansyl Ether | nih.gov |

| Analytical Derivatization | Benzoyl chloride | Benzoate Ester | nih.gov |

Adamantane Cage Functionalization and Modification

The adamantane cage is known for its high stability and the strength of its C-H bonds, with bond dissociation energies of approximately 99 kcal/mol for tertiary (bridgehead) C-H bonds and 96 kcal/mol for secondary (methylene) C-H bonds. nih.govresearchgate.net Despite this robustness, the cage can be functionalized through various methods, often involving radical or cationic intermediates. nih.govrsc.org

Remote Functionalization and Regioselectivity

Remote functionalization involves the selective chemical modification of a C-H bond that is not directly adjacent to an existing functional group. In this compound, the existing hydroxyl groups can influence the regioselectivity of further substitutions on the cage.

Directed C-H functionalization often relies on a directing group to guide a catalyst to a specific site. researchgate.net While the hydroxyl groups can act as directing groups, many successful adamantane functionalizations proceed through non-directed radical or cationic pathways. The inherent reactivity of the adamantane cage often favors substitution at the tertiary bridgehead positions due to the relative stability of the corresponding radical or carbocation intermediates. nih.gov

Recent advances have utilized photoredox and hydrogen atom transfer (HAT) catalysis for the direct C-H functionalization of adamantanes. acs.org These methods can exhibit high chemoselectivity for the strong tertiary C-H bonds, even in the presence of other functional groups. researchgate.netacs.org For a 1,2-disubstituted adamantane like the title compound, the remaining unsubstituted bridgehead positions (C-7 and C-10) are primary targets for such functionalization reactions. The reaction conditions and the nature of the catalyst can influence which bridgehead position is favored, although achieving high regioselectivity between electronically similar remote positions remains a significant challenge. researchgate.net

Skeletal Rearrangements and Isomerization Pathways

The rigid adamantane skeleton can undergo fascinating skeletal rearrangements under specific, often acidic, conditions. These transformations typically proceed through carbocationic intermediates and are governed by the drive to form a more stable carbocation. The Wagner-Meerwein rearrangement, a 1,2-alkyl shift, is a common pathway in these processes. uni-giessen.denih.gov

For instance, the treatment of adamantane derivatives with Lewis acids or superacids can induce a complex series of cationic migrations, leading to isomerization. nih.govrsc.org While adamantane itself is the most stable C₁₀H₁₆ tricycloalkane, substituted derivatives can rearrange to other isomers.

A notable rearrangement in adamantane chemistry is the ring-expansion/contraction between noradamantane and adamantane systems. uni-giessen.denih.gov For example, subjecting (3-noradamantyl)methylene alcohols to Ritter reaction conditions can induce a rearrangement to form 1,2-disubstituted adamantyl derivatives. nih.gov Conversely, ring contraction of adamantane derivatives can be achieved; a triflic acid-promoted cascade reaction of certain hydroxy-substituted adamantane carbamates leads to noradamantane derivatives via an intramolecular 1,2-alkyl shift. rsc.org These pathways highlight the dynamic nature of the adamantane skeleton under conditions that favor carbocation formation.

| Transformation Type | Typical Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization | Photoredox/HAT Catalysis | Adamantyl Radical | Alkylation/Arylation at bridgehead C-H | acs.org |

| Isomerization | Lewis Acid (e.g., AlCl₃) | Adamantyl Cation | Rearrangement to more stable isomer | nih.govrsc.org |

| Wagner-Meerwein Rearrangement | Acidic Media | Carbocation | Ring expansion/contraction (e.g., Noradamantane ↔ Adamantane) | uni-giessen.denih.gov |

Formation of Derivatives for Specific Research Applications

The unique properties of the adamantane cage—rigidity, lipophilicity, and thermal stability—make its derivatives highly valuable in medicinal chemistry, materials science, and catalysis. rsc.orgnih.gov The synthesis of derivatives from this compound leverages its bifunctional and chiral nature to create specialized molecules.

In medicinal chemistry, the adamantane moiety is a well-known pharmacophore found in drugs like Amantadine (B194251) and Memantine (B1676192). researchgate.netmdpi.com Introducing this bulky, lipophilic group can improve a drug's pharmacokinetic profile. Derivatives of this compound can be synthesized as chiral building blocks for new therapeutic agents, where the specific stereochemistry and the orientation of the two hydroxyl groups are crucial for binding to biological targets. mdpi.com

In materials science, adamantane-based polyols are used as starting materials for high-performance polymers, flame retardants, and heat-resistant base oils. researchgate.net The diol functionality in this compound allows it to act as a monomer or cross-linking agent in polymerization reactions, imparting the rigidity and stability of the adamantane core to the resulting polymer.

Furthermore, the conversion of the hydroxyl groups into other functionalities, such as nitrates, has been explored. For example, 3,5-bis(hydroxymethyl)adamantan-1-ols have been converted into their corresponding trinitrates by treatment with fuming nitric acid. researchgate.net Such energetic materials are of interest in propellant and explosives research. The synthesis of adamantane-containing ligands for use in catalysis is another active area of research, where the rigid scaffold can influence the catalytic activity and selectivity. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural analysis of (1R,3R)-5-(hydroxymethyl)adamantan-2-ol, providing granular insights into its molecular framework.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals a series of distinct signals corresponding to the various protons within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and hydroxymethyl substituents, as well as the rigid geometry of the adamantane (B196018) cage.

The proton attached to the carbon bearing the secondary alcohol (C2-H) is expected to appear as a multiplet in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a doublet, integrating to two protons, with a chemical shift in the range of 3.4-3.7 ppm. The hydroxyl protons themselves are often observed as broad singlets, and their chemical shifts can vary depending on concentration and temperature, but are anticipated in the 1.5-2.5 ppm region.

The remaining protons of the adamantane skeleton will produce a complex series of overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The specific chemical shifts and coupling patterns are dictated by their spatial relationships to the substituents and to each other.

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 3.95 | m | 1H |

| -CH₂OH | 3.55 | d | 2H |

| Adamantane CH | 2.20 - 2.40 | m | 3H |

| Adamantane CH₂ | 1.60 - 1.90 | m | 10H |

| C2-OH | 1.85 | br s | 1H |

| -CH₂OH | 1.70 | br s | 1H |

Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The carbon atom bonded to the secondary hydroxyl group (C-2) is expected to resonate significantly downfield, typically in the range of 70-75 ppm. The carbon of the hydroxymethyl group (-CH₂OH) will also be in a downfield region, anticipated around 60-65 ppm. The bridgehead carbons of the adamantane cage will show characteristic shifts, with the substituted bridgehead (C-5) appearing around 35-40 ppm and the unsubstituted bridgeheads resonating at slightly different frequencies. The remaining methylene (B1212753) carbons of the adamantane skeleton will appear in the upfield region of the spectrum.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 72.5 |

| -CH₂OH | 63.0 |

| C-5 | 38.5 |

| Adamantane CH (bridgehead) | 30.0 - 35.0 |

| Adamantane CH₂ | 25.0 - 30.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule, a suite of two-dimensional NMR experiments is employed.

The COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). In the COSY spectrum of this compound, cross-peaks would be observed between the proton at C-2 and its neighboring protons on the adamantane cage. Similarly, correlations would be seen between the various methylene and methine protons of the adamantane framework, allowing for the tracing of the proton-proton connectivity throughout the rigid cage structure.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal at ~3.95 ppm would show a correlation to the carbon signal at ~72.5 ppm, confirming the C-2/H-2 pair. Likewise, the protons of the hydroxymethyl group would correlate to the carbon at ~63.0 ppm.

Together, these advanced NMR techniques provide a detailed and robust characterization of the molecular structure of this compound, confirming the stereochemistry and the precise electronic environment of each atom within the molecule.

Two-Dimensional NMR Techniques for Structural Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. By detecting through-space correlations between protons that are close to each other (typically within 5 Å), NOESY is instrumental in confirming the stereochemical arrangement of substituents on the rigid adamantane cage of this compound.

In the case of this compound, key NOE correlations would be expected between the protons of the hydroxymethyl group (-CH₂OH) and specific protons on the adamantane framework. The rigid, chair-like conformation of the six-membered rings of the adamantane core brings certain protons into close proximity, and the observation of NOE cross-peaks between these protons helps to solidify the assignment of the ¹H NMR spectrum.

Expected NOESY Correlations for this compound:

| Interacting Protons | Expected NOE | Significance |

| Proton on C2 (bearing the -OH group) and protons on the hydroxymethyl group | Present | Confirms the relative stereochemistry of the hydroxyl and hydroxymethyl groups. The intensity of the correlation can provide insight into the preferred rotamer of the hydroxymethyl group. |

| Protons of the hydroxymethyl group and adjacent bridgehead proton | Present | Helps to define the orientation of the hydroxymethyl substituent relative to the adamantane cage. |

| Axial and equatorial protons on the same carbon atom | Strong | Characteristic of geminal protons and useful for initial spectral assignment. |

| 1,3-diaxial protons in the chair-like rings | Present | Confirms the chair conformation of the cyclohexane (B81311) rings within the adamantane structure. |

These correlations, when analyzed in conjunction with other NMR data, provide an unambiguous assignment of the relative stereochemistry of the molecule.

Chiral Shift Reagent Studies for Enantiomeric Purity and Stereochemical Assignment

Chiral shift reagents (CSRs) are lanthanide complexes that can reversibly bind to a chiral substrate, such as an alcohol, to form diastereomeric complexes. These complexes exhibit different NMR chemical shifts, allowing for the direct visualization and quantification of enantiomeric excess (% ee) and, in some cases, the assignment of absolute configuration.

For this compound, a europium-based chiral shift reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) would be a suitable choice. Upon addition of the CSR to a solution of the compound, the protons closest to the hydroxyl groups (the primary binding sites) will experience the largest induced shifts.

The single enantiomer this compound would be expected to show a single set of shifted signals. In contrast, a racemic mixture would exhibit two distinct sets of signals, with the integration of these signals directly corresponding to the ratio of the two enantiomers. This technique is a powerful tool for confirming the enantiomeric purity of the synthesized compound. While 1H NMR spectroscopy is a primary tool for resolving enantiomers, challenges can arise from minor chemical shift differences and overlapping resonances. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H (Adamantane cage) | Stretching | 2850-2950 |

| C-H (Adamantane cage) | Bending | 1450-1470 |

| C-O (Alcohol) | Stretching | 1000-1260 |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly between molecules of the diol. The presence of strong C-H and C-O stretching bands would confirm the identity of the adamantane alcohol. For comparison, the IR spectrum of the parent compound adamantan-2-ol shows a prominent O-H stretch. nist.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric molecular motions.

The Raman spectrum of this compound would provide detailed information about the carbon skeleton of the adamantane cage. The symmetric breathing modes of the adamantane structure are often prominent in the Raman spectrum.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (Adamantane cage) | 2850-3000 |

| C-C Stretching (Adamantane cage) | 700-1200 |

| Adamantane Cage Breathing Modes | 750-950 |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and the integrity of the adamantane framework. Studies on di(hydroperoxy)adamantane adducts have utilized Raman spectroscopy to confirm the presence of peroxo groups through their characteristic O-O stretching bands. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is an essential tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of a compound.

For this compound, the molecular formula is C₁₁H₁₈O₂. The calculated monoisotopic mass for this compound is 182.1307 g/mol . nih.gov HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value for C₁₁H₁₉O₂⁺ (183.1385).

Calculated Exact Masses for HRMS Analysis:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₈O₂⁺ | 182.1307 |

| [M+H]⁺ | C₁₁H₁₉O₂⁺ | 183.1385 |

| [M+Na]⁺ | C₁₁H₁₈NaO₂⁺ | 205.1204 |

The observation of an ion with an m/z value corresponding to the calculated exact mass would provide definitive confirmation of the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS), particularly following electron ionization (EI), is a powerful tool for elucidating molecular structure by analyzing the fragmentation patterns of a compound. chemguide.co.uk When this compound is subjected to EI-MS, the molecular ion (M+) is formed, which then undergoes characteristic fragmentation, providing clues to its structural features. While the molecular ion peak for alcohols can be weak or absent, the fragmentation pathways are highly informative. libretexts.orglibretexts.org

The fragmentation of this di-substituted adamantane alcohol is governed by the stable adamantane cage and the two functional groups: a secondary alcohol and a primary hydroxymethyl group. Key fragmentation events include:

α-Cleavage: The C-C bonds adjacent to the oxygen atoms are prone to cleavage. libretexts.orglibretexts.org

Dehydration: Loss of a water molecule (H₂O) from the secondary alcohol is a common pathway for alcohols. libretexts.org

Cage Fragmentation: The adamantane skeleton itself can fragment, although its core structure is relatively stable. The fragmentation of the parent adamantane molecule typically yields characteristic ions at m/z 135, 93, and 79. nist.govnist.gov

The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments. Analysis of these peaks allows for the reconstruction of the molecule's structural components.

Table 1: Plausible Mass Spectrometry Fragments for this compound (C₁₁H₁₈O₂)

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Description |

|---|---|---|---|

| 196 | [C₁₁H₁₈O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 178 | [C₁₁H₁₆O]⁺˙ | H₂O | Loss of water from the secondary alcohol. |

| 165 | [C₁₀H₁₃O₂]⁺˙ | CH₂OH | Loss of the hydroxymethyl group. |

| 147 | [C₁₀H₁₁O]⁺˙ | H₂O, CH₂OH | Consecutive loss of water and the hydroxymethyl group. |

This interactive table outlines the expected fragmentation pathways based on established principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the solid-state structure of this compound, confirming its covalent structure, conformation, and, crucially, its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the positions of individual atoms can be determined with high precision. For a chiral compound like this compound, crystallographic analysis using anomalous dispersion effects can unambiguously establish the (1R,3R) stereochemistry, providing definitive proof of its enantiomeric form. researchgate.net While specific crystallographic data for this compound are not widely published, the technique would yield the parameters listed in the table below.

Table 2: Data Obtained from a Hypothetical X-ray Crystallography Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system to which the unit cell belongs. | Orthorhombic |

| Space Group | The group describing the symmetry of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 10.5 Å, b = 12.3 Å, c = 8.4 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-O, C-C, O-H). | C-O: ~1.43 Å |

| Bond Angles | The angles formed between three connected atoms. | C-O-H: ~109° |

This interactive table illustrates the type of detailed structural information provided by a single-crystal X-ray diffraction experiment.

Other Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds in a mixture. It is a primary method for assessing the purity of this compound and detecting any volatile impurities. sysydz.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected, generating a unique mass spectrum. The time a compound takes to travel through the column is its retention time, which is a characteristic property under specific analytical conditions.

The purity of this compound is determined by the relative area of its corresponding peak in the chromatogram. Any impurities, such as residual solvents from synthesis or purification (e.g., ethanol, toluene) or unreacted starting materials, would appear as separate peaks with distinct retention times and mass spectra. researchgate.net

Table 3: Hypothetical GC-MS Analysis for Purity Assessment

| Retention Time (min) | Compound Identity | Detection Method | Purpose |

|---|---|---|---|

| 3.5 | Toluene (Solvent) | Mass Spectrum (m/z 91, 92) | Detection of residual solvent. |

| 12.8 | This compound | Mass Spectrum (m/z 196, 178, etc.) | Identification and purity quantification of the main compound. |

This interactive table provides an example of how GC-MS data is used to evaluate the purity of the target compound and identify potential contaminants.

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound. wikipedia.org Chiral chromatography, available in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) formats, is the gold standard for this measurement. The technique separates the two enantiomers—this compound and its non-superimposable mirror image, (1S,3S)-5-(hydroxymethyl)adamantan-2-ol—by using a chiral stationary phase (CSP). nih.gov

The CSP creates a chiral environment within the column, causing the two enantiomers to interact differently and thus travel through the column at different rates. nih.gov This results in two separate peaks in the chromatogram, one for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules, including alcohols. nih.govnih.gov

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks. sigmaaldrich.com An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture (a 50:50 mixture of both enantiomers). wikipedia.orgmasterorganicchemistry.com

Table 4: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | HPLC with UV Detector |

| Column | Chiral Stationary Phase (CSP) | Astec® CHIROBIOTIC® or Chiralpak® series |

| Mobile Phase | Solvent mixture for eluting the sample. | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | Wavelength used to detect the compound. | UV at 210 nm |

| Result | Separation of enantiomers with distinct retention times. | (1R,3R) peak at t₁, (1S,3S) peak at t₂ |

This interactive table summarizes the key components and conditions for determining enantiomeric excess using chiral HPLC.

Conformational Analysis and Stereochemical Implications

Intrinsic Rigidity of the Adamantane (B196018) Cage

The adamantane molecule (C₁₀H₁₆) is a tricyclic alkane renowned for its diamondoid structure, a configuration that bestows upon it exceptional rigidity and thermal stability. researchgate.netyale.edu Composed of three fused cyclohexane (B81311) rings in the chair conformation, the adamantane cage is virtually strain-free. yale.edu This inherent structural rigidity is a defining characteristic, meaning that the carbon skeleton does not undergo the conformational flexing or ring-flipping common in simpler cycloalkanes. nih.gov As a result, the substituent positions on the adamantane framework are fixed in well-defined spatial relationships to one another. This rigidity makes adamantane derivatives excellent models for studying intramolecular interactions and the influence of substituent orientation on chemical and physical properties. nih.govresearchgate.net The carbon atoms in adamantane are of two types: four methine carbons at the bridgehead positions (C1, C3, C5, C7) and six methylene (B1212753) carbons at the secondary positions (C2, C4, C6, C8, C9, C10). yale.edu This fixed geometry is crucial for understanding the stereochemistry of its derivatives.

Conformational Preferences of Hydroxyl and Hydroxymethyl Substituents

In (1R,3R)-5-(hydroxymethyl)adamantan-2-ol, the substituents are located at a bridgehead (C5) and a secondary (C2) position. The hydroxymethyl group at the bridgehead position has limited conformational freedom due to its attachment to the rigid cage. The primary rotational freedom would be around the C5-CH₂ bond.

The hydroxyl group at the C2 position, a non-bridgehead carbon, can adopt one of two orientations, which are analogous to the axial and equatorial positions in a cyclohexane ring. These are often referred to as axial and equatorial-like positions. The preference for one orientation over the other is determined by steric and electronic interactions with the rest of the adamantane framework and the other substituent.

In 2-substituted adamantanes, the equatorial position is generally favored to minimize steric interactions. For the (1R,3R) stereoisomer, the relative orientation of the two substituents is fixed. The hydroxyl group at C2 and the hydroxymethyl group at C5 are on the same side of a plane defined by the adamantane cage, leading to potential intramolecular interactions that can influence their conformational preferences.

Steric and Electronic Effects on Stereoisomer Stability

The stability of stereoisomers of substituted adamantanes is governed by a combination of steric and electronic effects. Steric hindrance arises from the spatial proximity of bulky groups, which can lead to repulsive interactions and an increase in the molecule's energy. youtube.com In the case of this compound, the relative positions of the hydroxyl and hydroxymethyl groups are fixed. However, different stereoisomers (e.g., the (1S,3R) or (1R,3S) diastereomers) would have different spatial arrangements of these groups, leading to varying degrees of steric strain and thus different stabilities.

Electronic effects involve the influence of a substituent's electron-withdrawing or electron-donating nature on the stability of the molecule. reddit.com The hydroxyl and hydroxymethyl groups are both polar, capable of engaging in intramolecular hydrogen bonding. Depending on the stereoisomer, a favorable conformation for hydrogen bonding between the hydroxyl hydrogen and the oxygen of the hydroxymethyl group (or vice versa) might be possible, which would stabilize that particular isomer. For example, in certain adamantane diols, the presence of intramolecular hydrogen bonds has been shown to significantly influence their conformational preferences and stability.

Table 1: Factors Influencing Stereoisomer Stability

| Effect | Description | Potential Impact on this compound |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The relative orientation of the hydroxyl and hydroxymethyl groups in the (1R,3R) isomer dictates a specific level of steric strain. Other diastereomers would exhibit different strain energies. |

| Intramolecular Hydrogen Bonding | A non-covalent attraction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The potential for hydrogen bonding between the -OH and -CH₂OH groups could stabilize the (1R,3R) conformation if the geometry is favorable. |

| Electronic Effects | The influence of substituents on the electron distribution within the molecule. | The inductive effects of the oxygen atoms can influence the polarity and reactivity of the molecule. |

Chirality and Stereogenicity within the Adamantane Framework

Unsubstituted adamantane is achiral due to its high symmetry (Td point group). yale.edu However, appropriate substitution can break this symmetry and introduce chirality. yale.edu A molecule is chiral if it is non-superimposable on its mirror image. nih.govkhanacademy.org This is typically due to the presence of one or more stereogenic centers. nih.gov

In this compound, the substitution pattern renders the molecule chiral. The stereogenic centers in this molecule are the carbon atoms to which the hydroxyl and hydroxymethyl groups are attached, as well as other carbons in the adamantane cage that become stereogenic due to the substitution pattern. Specifically, C2 and C5 are stereogenic centers. The designation (1R,3R) refers to the absolute configuration at specific chiral centers within the adamantane framework according to the Cahn-Ingold-Prelog priority rules. The presence of multiple stereogenic centers means that several diastereomers and enantiomers of 5-(hydroxymethyl)adamantan-2-ol can exist.

Table 2: Stereochemical Features of this compound

| Feature | Description |

| Chirality | The molecule is chiral and will rotate plane-polarized light. |

| Stereogenic Centers | C2 and C5 are stereogenic centers. The substitution at these positions breaks the symmetry of the adamantane cage. |

| Enantiomers | The enantiomer of this compound is (1S,3S)-5-(hydroxymethyl)adamantan-2-ol. |

| Diastereomers | Other possible stereoisomers, such as (1S,3R)-5-(hydroxymethyl)adamantan-2-ol and (1R,3S)-5-(hydroxymethyl)adamantan-2-ol, are diastereomers of the (1R,3R) isomer. |

Spectroscopic Probes for Conformational Dynamics

The rigid nature of the adamantane cage simplifies its spectroscopic analysis compared to more flexible systems. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure and conformational details of adamantane derivatives.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of an adamantane derivative typically shows signals in the aliphatic region. Due to the high symmetry of the unsubstituted cage, it exhibits two signals in its ¹H NMR spectrum. Upon substitution, the symmetry is lowered, and the number of distinct proton signals increases. The chemical shifts and coupling constants of the protons are sensitive to their local electronic environment and spatial orientation. For this compound, distinct signals would be expected for the protons of the hydroxymethyl group, the proton on the carbon bearing the hydroxyl group, and the various protons of the adamantane cage. Dynamic NMR techniques can be used to study conformational exchange processes, although for the rigid adamantane core, these are generally limited to substituent rotations. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In this compound, characteristic vibrational bands for the O-H stretching of the hydroxyl and hydroxymethyl groups would be expected in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding. wisc.edu C-O stretching vibrations would also be present in the fingerprint region (around 1000-1200 cm⁻¹).

While specific spectroscopic data for this compound is not widely published, the table below provides expected ranges for key spectroscopic features based on data for similar adamantane derivatives.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Range/Value |

| ¹H NMR | Adamantane cage protons | δ 1.5 - 2.5 ppm |

| -CH(OH)- proton | δ 3.5 - 4.0 ppm | |

| -CH₂OH protons | δ 3.4 - 3.8 ppm | |

| -OH protons | δ 1.5 - 4.0 ppm (variable, depends on solvent and concentration) | |

| ¹³C NMR | Adamantane cage carbons | δ 25 - 50 ppm |

| -C(OH)- carbon | δ 65 - 75 ppm | |

| -CH₂OH carbon | δ 60 - 70 ppm | |

| IR Spectroscopy | O-H stretch (hydrogen-bonded) | 3200 - 3500 cm⁻¹ (broad) |

| O-H stretch (free) | 3500 - 3600 cm⁻¹ (sharp) | |

| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | |

| C-O stretch | 1000 - 1200 cm⁻¹ |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., DFT) for Electronic Structure and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. For (1R,3R)-5-(hydroxymethyl)adamantan-2-ol, DFT calculations can predict its geometry, conformational preferences, and electronic characteristics with high accuracy.

Geometry Optimization and Conformational Energy Landscapes

The starting point for most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), can identify the lowest energy conformation of this compound.

The adamantane (B196018) core itself is rigid, but the hydroxyl and hydroxymethyl substituents can rotate. A conformational search would reveal the preferred orientations of these groups, governed by factors like intramolecular hydrogen bonding. It is expected that a conformation featuring a hydrogen bond between the hydroxyl group at position 2 and the oxygen of the hydroxymethyl group at position 5 would be particularly stable. The relative energies of different conformers can be mapped onto a potential energy surface, providing a comprehensive conformational energy landscape.

Illustrative Data: A hypothetical conformational analysis could yield the following relative energies for different rotamers of the substituent groups.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | 0.00 | O-H···O (2-ol to 5-hydroxymethyl) |

| 2 | 1.52 | No significant H-bond |

| 3 | 2.10 | Steric clash between H of CH2 and H on adamantane cage |

This is an interactive table. You can sort and filter the data.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl and hydroxymethyl groups due to the presence of lone pairs. The LUMO, conversely, would likely be distributed across the σ* anti-bonding orbitals of the C-O and C-C bonds of the adamantane cage. A larger HOMO-LUMO gap would suggest high kinetic stability. nih.gov

Illustrative Data: A representative DFT calculation might provide the following frontier orbital energies.

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.3 |

This is an interactive table. You can sort and filter the data.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as O-H stretching, C-H bending, or C-C stretching of the adamantane cage.

For this compound, characteristic vibrational frequencies would include a broad O-H stretching band around 3300-3400 cm⁻¹ for the hydroxyl groups, C-H stretching frequencies just below 3000 cm⁻¹, and a series of fingerprint C-C and C-O stretching and bending vibrations at lower wavenumbers. Comparing the calculated spectrum with an experimental one can confirm the structure and identify specific conformational features.

Illustrative Data: Key calculated vibrational frequencies for the most stable conformer.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3350 |

| O-H Stretch (free) | 3450 |

| C-H Stretch (adamantane) | 2950-2850 |

| C-O Stretch | 1100-1000 |

This is an interactive table. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. researchgate.netarxiv.org By solving Newton's equations of motion for the atoms in the molecule, typically in a simulated solvent environment, MD can reveal how the molecule moves, changes conformation, and interacts with its surroundings.

Docking Studies for Ligand-Target Interactions (Mechanistic focus, no clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov For this compound, docking studies could be used to generate hypotheses about its potential interactions with a given protein active site, focusing on the mechanistic aspects of binding.

For instance, docking this molecule into a hypothetical enzyme active site could reveal key interactions. The hydroxyl and hydroxymethyl groups could act as hydrogen bond donors and acceptors, while the lipophilic adamantane cage could fit into a hydrophobic pocket. nih.gov The specific stereochemistry of the (1R,3R) isomer would dictate a precise orientation within the binding site, highlighting the importance of stereoselectivity in molecular recognition.

Illustrative Data: A hypothetical docking study against an enzyme active site.

| Interaction Type | Interacting Residues | Distance (Å) |

| H-bond (2-ol as donor) | Aspartate | 2.8 |

| H-bond (5-hydroxymethyl as acceptor) | Serine | 3.1 |

| Hydrophobic (adamantane cage) | Leucine, Valine | N/A |

This is an interactive table. You can sort and filter the data.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (no clinical context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov While no clinical context is provided, a QSAR study could be used to develop mechanistic hypotheses about how structural modifications to this compound might affect a hypothetical activity (e.g., binding affinity to a model protein).

A QSAR model could be built using a dataset of related adamantane derivatives with varying substituents. Molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies), would be calculated for each compound. The model would then identify which descriptors are most important for the hypothetical activity. For instance, the model might suggest that increasing the lipophilicity of the adamantane cage while maintaining hydrogen bonding capability is key for enhanced binding.

Illustrative Data: A hypothetical QSAR equation for binding affinity.

log(Affinity) = 0.5 * logP - 0.2 * PolarSurfaceArea + 0.1 * HOMO_Energy + constant

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a quantitative description of bonding interactions, charge distribution, and delocalization effects. uni-muenchen.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and empty (antibonding) orbitals. uni-muenchen.dewisc.edu The interactions between filled (donor) and empty (acceptor) NBOs reveal the stabilizing effects of electron delocalization, particularly hyperconjugation.

For this compound, the primary hyperconjugative interactions would involve the delocalization of electron density from:

σ(C-H) and σ(C-C) bonds into vicinal (adjacent) antibonding orbitals (σ*).

Oxygen lone pairs (n) into vicinal antibonding C-C, C-H, and C-O orbitals (σ*).

The rigid, chair-like conformation of the cyclohexane (B81311) rings within the adamantane framework enforces a stereoelectronically favorable anti-periplanar arrangement for many of these interactions, maximizing orbital overlap and stabilization energy.

Key Donor-Acceptor Interactions:

The most significant hyperconjugative interactions anticipated for this compound involve the delocalization of electron density from σ(C-C) and σ(C-H) bonds of the adamantane cage into neighboring σ* antibonding orbitals. These interactions are fundamental to the stability of the alkane framework.

Furthermore, the presence of the hydroxyl and hydroxymethyl substituents introduces highly energetic oxygen lone pair orbitals (nO) that can act as potent electron donors. The delocalization of these lone pair electrons into the antibonding orbitals of the adamantane framework (σC-C and σC-H) and the C-O bonds themselves (σC-O) are particularly important. These n → σ interactions contribute significantly to the structural and electronic properties of the molecule.

While specific calculated values for this compound are not available in the surveyed literature, the expected types of interactions and their relative importance can be tabulated based on established principles of NBO analysis in similar saturated and hydroxylated systems.

Table 1: Anticipated Major Hyperconjugative Interactions in this compound This table is illustrative and based on general principles of NBO analysis. Actual E(2) values require specific quantum chemical calculations.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

| σ(C-C) | σ(C-C) vicinal | σ → σ | High |

| σ(C-H) | σ(C-C) vicinal | σ → σ | Moderate to High |

| σ(C-C) | σ(C-H) vicinal | σ → σ | Moderate |

| n(O) of -OH | σ(C-C) adjacent | n → σ | High |

| n(O) of -CH₂OH | σ(C-C) adjacent | n → σ | High |

| n(O) of -OH | σ(C-O) of -OH | n → σ | Moderate |

Analysis of Bonding Orbitals:

NBO analysis also provides a detailed picture of the hybrid orbitals that form the sigma bonds in the molecule. The C-C and C-H bonds within the adamantane skeleton are formed from sp³-hybridized orbitals, characteristic of saturated hydrocarbons. The C-O bonds will exhibit significant polarization towards the highly electronegative oxygen atoms, resulting in a higher p-character in the carbon hybrid orbital and a higher s-character in the oxygen hybrid orbital of the bond. uni-muenchen.de This polarization is a key feature of the molecule's electronic structure. The oxygen lone pairs are typically found in orbitals that are nearly pure p-character and sp-hybridized in character.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Polycyclic Systems

The synthesis of complex polycyclic natural products and their analogues is a significant challenge in organic chemistry. The adamantane (B196018) framework itself is a simple polycyclic system, and its derivatives can serve as starting points for the construction of more elaborate structures. While direct examples of using (1R,3R)-5-(hydroxymethyl)adamantan-2-ol for this purpose are not yet prominent in the literature, the general strategy of using functionalized adamantanes is known. For instance, the synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the rearrangement of bicyclic precursors. nih.gov The two hydroxyl groups of This compound could be selectively transformed into other functionalities, such as leaving groups or reactive sites, to facilitate intramolecular cyclizations, thereby annulating new rings onto the adamantane core. The rigid nature of the starting material would ensure a high degree of stereochemical control in such transformations.

Scaffold for Multifunctional Molecular Architectures (e.g., (3+1) scaffolds)

The tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the presentation of multiple functional groups in a well-defined spatial orientation. This is particularly relevant in fields like medicinal chemistry and materials science, where multivalent interactions are crucial. Adamantane has been successfully employed to create so-called (3+1) scaffolds, where three positions are used for displaying ligands or functional units, and the fourth serves as a point of attachment for a different molecule, such as a fluorescent dye or a polymer chain. thieme-connect.comresearchgate.net

While these scaffolds are typically derived from tetra-substituted adamantanes, the di-substituted nature of This compound provides a platform for creating simpler, yet highly defined, bifunctional scaffolds. The two hydroxyl groups can be orthogonally protected and then selectively derivatized to attach two different molecular entities. The defined trans relationship between the substituents would ensure a specific and predictable distance and orientation between the attached molecules.

Table of Potential Scaffold Applications:

| Scaffold Type | Potential Application | Relevant Adamantane Precursor |

| Bifunctional Probe | Attaching a targeting ligand and a reporter group | This compound |

| (3+1) Scaffold | Multivalent binders for biological targets | 1,3,5,7-Adamantanetetracarboxylic acid |

| Dimeric Ligands | Probing bivalent receptor binding | 1,3-Adamantanediol (B44800) |

Integration into Hybrid Molecules and Conjugates

The concept of creating hybrid molecules by combining different pharmacophores or functional units is a powerful strategy in drug discovery and materials science. The adamantane moiety is often incorporated to enhance lipophilicity, improve metabolic stability, or provide a rigid anchor. mdpi.comnih.gov

This compound) is well-suited for this purpose. The primary and secondary hydroxyl groups can be used as handles for conjugation. For example, one hydroxyl group could be esterified with a carboxylic acid-containing drug molecule, while the other could be converted to an azide (B81097) for "click" chemistry, allowing for the facile attachment of another molecular fragment. The synthesis of adamantane-containing hydrazones and their metal complexes has demonstrated the utility of adamantane derivatives in creating complex hybrid structures with potential biological activity. orgsyn.org

Utility in Heterocyclic Chemistry and Polymer Synthesis

Adamantane derivatives are frequently incorporated into heterocyclic systems and polymers to impart desirable properties. The introduction of an adamantane group can enhance the thermal stability, glass transition temperature, and solubility of polymers. usm.edu Adamantane-containing diols, such as 1,3-adamantanediol, have been used to synthesize polycarbonates and modify acrylate (B77674) resins. acs.org It is conceivable that This compound could be used as a monomer in condensation polymerization to produce polyesters or polyurethanes with the adamantane cage integrated into the polymer backbone. The chirality of the monomer could lead to polymers with specific stereochemical properties.

In heterocyclic chemistry, the adamantane group is often appended to a heterocyclic core to create compounds with potential therapeutic applications. nih.gov While many syntheses involve the reaction of an amino-adamantane with a heterocyclic precursor, the hydroxyl groups of This compound could be converted into functionalities suitable for building heterocyclic rings, for example, through intramolecular cyclization reactions after conversion to amino or halo derivatives.

Applications in Materials Science and Supramolecular Chemistry

Design of Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of the bulky and rigid adamantane (B196018) unit into polymer backbones is a well-established strategy to enhance their thermal stability and mechanical strength. It is anticipated that (1R,3R)-5-(hydroxymethyl)adamantan-2-ol can serve as a valuable monomer or cross-linking agent in the synthesis of high-performance polymers such as polyesters, polyurethanes, and polycarbonates. The adamantane cage restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved resistance to thermal degradation.

Table 1: Illustrative Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

|---|---|---|---|

| Polyacrylate | 1-Adamantyl acrylate (B77674) | > 150 °C | > 300 °C |

| Polysiloxane | 1,3-Bis(4-phenyl)adamantane | 105-115 °C | > 520 °C in N2 |